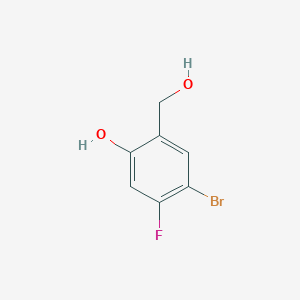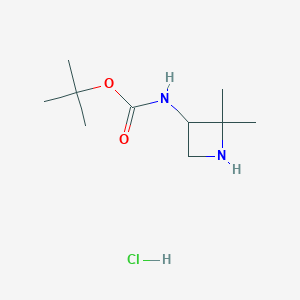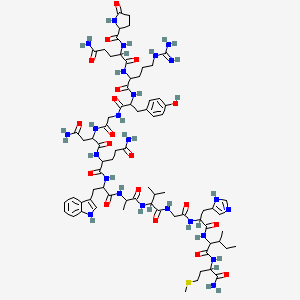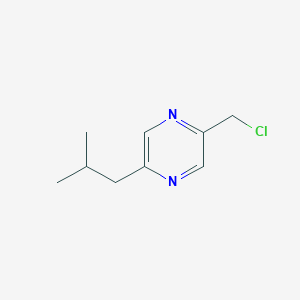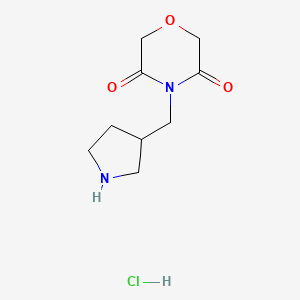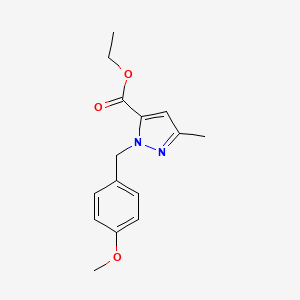![molecular formula C17H29NO4 B14864784 9-(Boc-amino)-spiro[5.5]undecane-3-carboxylic Acid](/img/structure/B14864784.png)
9-(Boc-amino)-spiro[5.5]undecane-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-TERT-BUTOXYCARBONYLAMINO-SPIRO[5.5]UNDECANE-3-CARBOXYLIC ACID is a complex organic compound characterized by its spirocyclic structure. The spiro[5.5]undecane core is a unique feature, making it an interesting subject for chemical research and applications. This compound is often used in synthetic organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-TERT-BUTOXYCARBONYLAMINO-SPIRO[5.5]UNDECANE-3-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the spirocyclic core through a cyclization reaction. The tert-butoxycarbonyl (Boc) protecting group is introduced to stabilize the amino group during the synthesis. The carboxylic acid functionality is then introduced through a series of oxidation and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-TERT-BUTOXYCARBONYLAMINO-SPIRO[5.5]UNDECANE-3-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield primary or secondary amines.
Scientific Research Applications
9-TERT-BUTOXYCARBONYLAMINO-SPIRO[5.5]UNDECANE-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-TERT-BUTOXYCARBONYLAMINO-SPIRO[5.5]UNDECANE-3-CARBOXYLIC ACID involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in their functional groups.
tert-Butoxycarbonyl (Boc) protected amino acids: These compounds have the Boc protecting group but lack the spirocyclic structure.
Uniqueness
The uniqueness of 9-TERT-BUTOXYCARBONYLAMINO-SPIRO[5.5]UNDECANE-3-CARBOXYLIC ACID lies in its combination of the spirocyclic core and the Boc-protected amino group. This combination provides both stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H29NO4 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[5.5]undecane-9-carboxylic acid |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-13-6-10-17(11-7-13)8-4-12(5-9-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
SOHWGTRYELLVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CCC(CC2)C(=O)O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



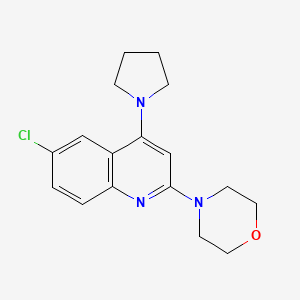

![2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid](/img/structure/B14864717.png)
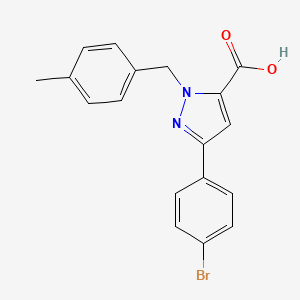
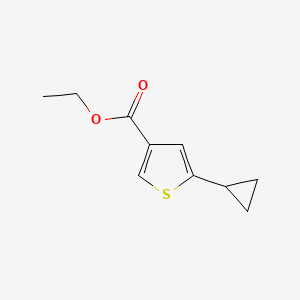
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14864736.png)
